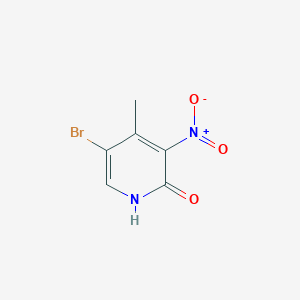

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Übersicht

Beschreibung

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .

Mode of Action

It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .

Biochemical Pathways

It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .

Result of Action

Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .

Biologische Aktivität

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, a methyl group, and a nitro group, which are critical for its biological activity. The presence of these functional groups influences the compound's lipophilicity, membrane permeability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom may facilitate binding through halogen bonding. The compound has been shown to modulate the activity of certain biological targets, making it a potential candidate for drug development.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives can inhibit cell proliferation with IC50 values ranging from 1.45 to 4.25 μM across different cancer types .

Selectivity in Cancer Treatment

A notable aspect of this compound is its selectivity towards cancer cells over normal cells. In vitro studies showed that at higher concentrations (100 µM), some derivatives negatively impacted the viability of normal peripheral blood mononuclear cells (PBMC), while at lower concentrations (10 µM), they exhibited minimal effects, indicating a therapeutic window .

Case Studies and Experimental Findings

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating the effects of this compound on cancer cell lines such as HEp-2 and NCI-H460, researchers observed a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that may induce apoptosis through cell cycle arrest .

Case Study 2: Receptor Modulation

Another study focused on the compound's interaction with cannabinoid receptors (CB2R). The results indicated that certain derivatives displayed selective binding and modulation capabilities at CB2R without significantly affecting CB1R, highlighting their potential as therapeutic agents for conditions like inflammation and pain management .

Data Tables

| Activity | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Antiproliferative | HEp-2 | 3.45 | Higher toxicity in PBMC at 100 µM |

| Antiproliferative | NCI-H460 | 2.80 | Minimal effect at 10 µM |

| Receptor Binding | CHO-hCB2R | Not specified | Selective for CB2R over CB1R |

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPNHVCGSASGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617174 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228410-90-0 | |

| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.